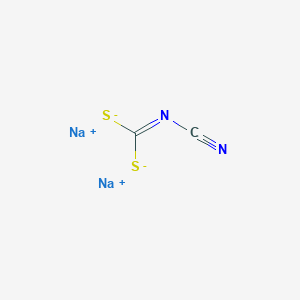

Dinatriumcyanodithioimidocarbonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium cyanodithioimidocarbonate is a chemical compound known for its use as an industrial biocide and slimicide. It is primarily utilized in water treatment systems to control slime-forming bacteria, algae, and fungi in various industrial settings, including food processing water systems, pulp and paper mill water systems, and other commercial/industrial water cooling systems .

Wissenschaftliche Forschungsanwendungen

Disodium cyanodithioimidocarbonate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Disodium Cyanodithioimidocarbonate (DCDIC) is primarily used as an industrial biocide and slimicide . Its primary targets are slime-forming bacteria, algae, and fungi that are commonly found in various industrial water systems .

Mode of Action

It is known that dcdic is a dithiocarbamate ester . Dithiocarbamates are known to generate flammable gases when combined with aldehydes, nitrides, and hydrides . This suggests that DCDIC may interact with its targets through a chemical reaction that leads to the production of these gases, thereby inhibiting the growth of the target organisms.

Pharmacokinetics

It is known that dcdic is soluble in water , which suggests that it can be easily distributed in aqueous environments. This property is crucial for its effectiveness in water treatment systems .

Result of Action

The primary result of DCDIC’s action is the control of microbial growth in various industrial systems . By inhibiting the growth of slime-forming bacteria, algae, and fungi, DCDIC helps maintain the efficiency and longevity of these systems.

Action Environment

The action of DCDIC is influenced by various environmental factors. For instance, the decomposition of DCDIC in aqueous solution to form carbon disulfide and methylamine or other amines is accelerated by acids . This suggests that the pH of the environment can influence the stability and efficacy of DCDIC. Furthermore, DCDIC is used in a variety of environments, including air washer systems, industrial water cooling towers, evaporative condensers, heat exchangers, pulp and paper mills, secondary oil recovery injection water, and sugar mills . The specific conditions in these environments, such as temperature, water hardness, and the presence of other chemicals, may also affect the action of DCDIC.

Vorbereitungsmethoden

Disodium cyanodithioimidocarbonate can be synthesized through the reaction of cyanamide with carbon disulfide in the presence of an alkali metal hydroxide in aqueous ethanol. The intermediate dialkali metal salt of N-cyanodithioiminocarbonic acid is then alkylated with methyl iodide or dimethyl sulfate . Industrial production methods involve formulating the compound as a soluble concentrate or liquid, which is then applied using measuring containers, metering pumps, or drip-feed devices .

Analyse Chemischer Reaktionen

Disodium cyanodithioimidocarbonate is a dithiocarbamate ester and undergoes various chemical reactions:

Oxidation and Reduction: It can decompose in aqueous solutions to form carbon disulfide and methylamine or other amines, with the decomposition process being accelerated by acids.

Substitution: The compound reacts with aldehydes, nitrides, and hydrides to generate flammable gases.

Incompatibility: It is incompatible with acids, peroxides, and acid halides.

Vergleich Mit ähnlichen Verbindungen

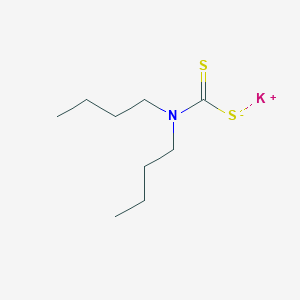

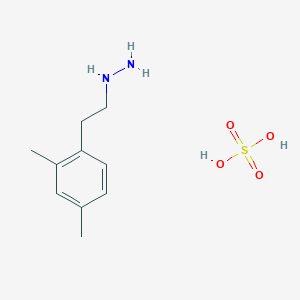

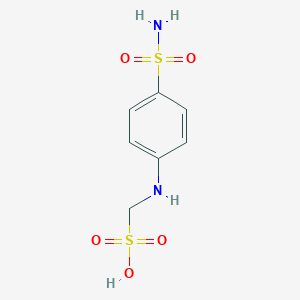

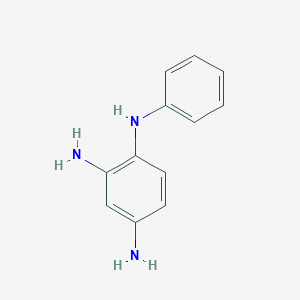

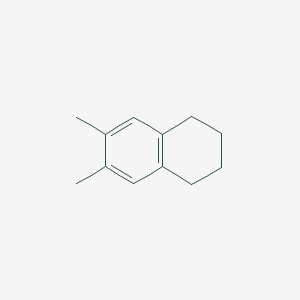

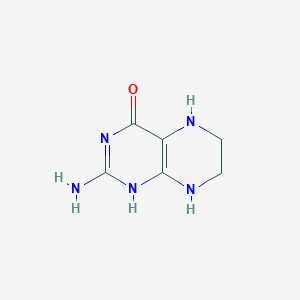

Disodium cyanodithioimidocarbonate belongs to the group of dithiocarbamate esters. Similar compounds include:

Dimethyl N-cyanodithioiminocarbonate: Used in the synthesis of heterocyclic compounds and has similar reactivity.

Other Dithiocarbamates: These compounds share similar chemical properties and reactivity profiles, including incompatibility with acids, peroxides, and acid halides.

Disodium cyanodithioimidocarbonate is unique in its specific applications as an industrial biocide and slimicide, making it a valuable compound in water treatment systems .

Eigenschaften

CAS-Nummer |

138-93-2 |

|---|---|

Molekularformel |

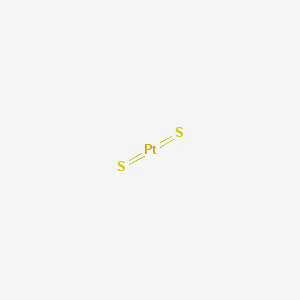

C2N2Na2S2 |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

disodium;cyanoiminomethanedithiolate |

InChI |

InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |

InChI-Schlüssel |

AZDIXEXNLJMBJO-UHFFFAOYSA-L |

SMILES |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

Kanonische SMILES |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

Siedepunkt |

109 °C |

Color/Form |

Vivid orange/strong orange liquid |

Dichte |

1.2719 kg/cu m |

Key on ui other cas no. |

138-93-2 |

Physikalische Beschreibung |

Disodium cyanodithioimidocarbonate is a clear to orangish liquid with distinct odor. Irritates skin and eyes. |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Haltbarkeit |

Stable for 14 days under the following conditions: ambient temperature (23 °C); broad spectrum light; stainless steel, copper metals and iron ions. Slight decrease in % active ingredient observed when test substance is exposed to zinc ions, with significant decrease after exposure to elevated temperatures, aluminum metal, aluminum and copper ions. |

Dampfdruck |

9.16X10-6 mm Hg @ 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

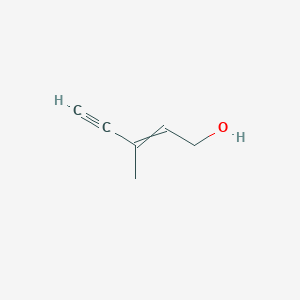

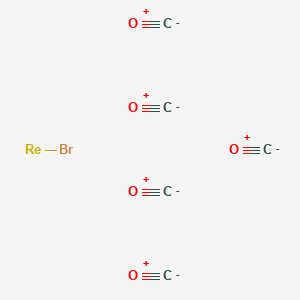

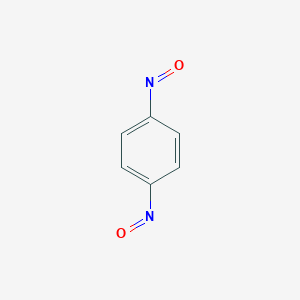

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)